1-(4-aminobenzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[(4-aminophenyl)methyl]-N-(3,5-dimethylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-7-14(2)9-17(8-13)22-19(24)18-11-23(12-21-18)10-15-3-5-16(20)6-4-15/h3-9,11-12H,10,20H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRYKSJFTAJLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-aminobenzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the aminobenzyl and dimethylphenyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1-(4-aminobenzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Scientific Research Applications
-
Chemistry:
- As a building block for synthesizing more complex molecules.
- Used in the development of new synthetic methodologies due to its reactivity.
-
Biology:
- Studied for interactions with biomolecules, particularly for its potential as an enzyme inhibitor or receptor modulator.
- Investigated for its role in biological assays to understand cellular mechanisms.
-
Medicine:
- Explored for therapeutic properties such as antimicrobial and anticancer activities.
- Potential use in drug development targeting specific diseases due to its ability to interact with biological targets.
-
Industry:
- Utilized in developing new materials, including polymers and catalysts.
- Investigated for applications in chemical processes where it may enhance reaction efficiency.
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of 1-(4-aminobenzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting its potential as a lead compound in cancer therapy.
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings demonstrated that it effectively reduced enzyme activity, indicating its potential use as a therapeutic agent in metabolic disorders.
Mechanism of Action
The mechanism of action of 1-(4-aminobenzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Analogs:
N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide ()
- Structure : Contains a hydroxynaphthalene core instead of imidazole but shares the 3,5-dimethylphenyl carboxamide group.
- Activity : Demonstrates potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts. The 3,5-dimethyl substitution enhances lipophilicity and optimizes steric alignment for binding to photosystem II .
- Comparison : The imidazole-based target compound may exhibit similar substituent-driven activity, though its core structure could alter binding kinetics or selectivity.
1-(4-Aminobenzyl)-N-(2,4-Difluorophenyl)-1H-Imidazole-4-Carboxamide () Structure: Differs in the carboxamide substituent (2,4-difluorophenyl vs. 3,5-dimethylphenyl). Fluorine’s electron-withdrawing properties may reduce lipophilicity or disrupt binding compared to methyl groups .
Substituent Analysis:
Physicochemical and Electronic Properties
- Electronic Effects : Methyl groups donate electron density, stabilizing charge interactions in biological systems. This contrasts with fluorine’s electron-withdrawing nature, which may hinder binding in certain contexts .
Biological Activity
Overview
1-(4-aminobenzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide is a synthetic compound that belongs to the class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The imidazole ring is a common structural motif in many biologically active molecules, which enhances the interest in this compound for various therapeutic applications.
- Molecular Formula : C19H20N4O
- Molar Mass : 320.396 g/mol
- IUPAC Name : 1-[(4-aminophenyl)methyl]-N-(3,5-dimethylphenyl)imidazole-4-carboxamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biochemical responses. The exact pathways involved depend on the biological system being studied.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. A study evaluated its effects on cancer cell lines, revealing that it could induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. The compound was shown to increase the proportion of cells in the G1 phase while decreasing those in S and G2/M phases, suggesting a mechanism that inhibits cell proliferation.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HepG2 | 9.19 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although detailed quantitative data on efficacy is still required.
Study on Cell Cycle Effects
A notable study focused on the effects of this compound on HepG2 cells demonstrated significant alterations in cell cycle dynamics. The treatment resulted in increased DNA content in the G1 phase, indicating a halt in cell progression towards division:
"The treatment with this compound elicited a distinct cell cycle arrest effect" .
This finding is critical as it highlights the potential of this compound as an anticancer agent.
Comparative Analysis with Similar Compounds
When compared with similar imidazole derivatives, this compound exhibited unique properties due to its specific functional groups:
| Compound | Biological Activity |
|---|---|
| 1-(4-aminophenyl)-1H-imidazole-4-carboxamide | Moderate anticancer activity |
| N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide | Limited antibacterial activity |
| This compound | Promising anticancer and antimicrobial potential |
Q & A
Basic Research Questions
Q. What experimental design principles are critical for optimizing the synthesis of 1-(4-aminobenzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide?
- Methodology : Utilize statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables .
- Key Considerations : Prioritize parameters influencing yield and purity, such as the coupling efficiency of the imidazole-carboxamide moiety and the stability of the 4-aminobenzyl group under reaction conditions.
Q. How can researchers address inconsistencies in spectroscopic data (e.g., NMR, HPLC) during structural validation?
- Methodology : Cross-validate results using complementary techniques. For instance, discrepancies in proton NMR signals (e.g., aromatic region overlap) can be resolved via 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
- Data Contradiction Analysis : Compare experimental spectra with computational predictions (e.g., density functional theory (DFT)-simulated NMR) to identify artifacts or impurities .
Q. What safety protocols are essential for handling intermediates with reactive functional groups (e.g., amino or carboxamide groups)?
- Guidelines : Follow institutional Chemical Hygiene Plans (CHPs) for PPE requirements (gloves, lab coats) and fume hood use. For example, the 4-aminobenzyl group may pose sensitization risks, requiring strict exposure controls .
- Documentation : Maintain detailed records of hazard assessments and waste disposal procedures, referencing Safety Data Sheets (SDS) for intermediates .
Advanced Research Questions
Q. How can computational methods (e.g., quantum mechanics/molecular mechanics (QM/MM)) predict the reactivity of this compound in catalytic systems?
- Methodology : Use reaction path search algorithms (e.g., artificial force-induced reaction (AFIR)) to model transition states and activation energies. ICReDD’s approach integrates quantum chemical calculations with experimental feedback to refine reaction mechanisms .
- Case Study : Simulate nucleophilic attack pathways at the imidazole ring to prioritize synthetic routes with lower energy barriers.
Q. What strategies resolve contradictions between in vitro bioactivity data and computational docking studies for this compound?
- Methodology : Re-evaluate docking parameters (e.g., protein flexibility, solvation effects) using molecular dynamics (MD) simulations. Cross-check experimental IC50 values with multiple assay formats (e.g., fluorescence polarization vs. radiometric assays) to rule out methodological biases .
- Example : If docking predicts strong binding to a kinase target but in vitro assays show weak inhibition, assess compound solubility or aggregation artifacts using dynamic light scattering (DLS) .
Q. How can advanced separation technologies (e.g., chiral chromatography) isolate stereoisomers of derivatives with modified benzyl groups?
- Methodology : Employ polysaccharide-based chiral stationary phases (CSPs) with polar organic mobile phases (e.g., ethanol/hexane) for enantiomeric resolution. Optimize column temperature and flow rate to enhance peak separation for diastereomers .
- Data Interpretation : Validate chiral purity via circular dichroism (CD) spectroscopy or X-ray crystallography of single crystals .
Data Management and Reproducibility
Q. What computational tools ensure reproducibility in reaction optimization studies?
- Tools : Use cheminformatics platforms (e.g., KNIME, Pipeline Pilot) to automate data logging and parameter tracking. Implement version control for reaction scripts (e.g., Python-based automation) to document iterative changes .
- Best Practices : Share raw spectra and computational workflows in public repositories (e.g., Zenodo) to facilitate peer validation .
Q. How do researchers balance experimental and computational data in structure-activity relationship (SAR) studies?
- Methodology : Apply multi-parameter optimization (MPO) frameworks, weighting computational descriptors (e.g., logP, polar surface area) against experimental bioactivity. For example, prioritize derivatives with predicted blood-brain barrier permeability for neurotarget studies .
- Validation : Use leave-one-out cross-validation (LOOCV) to assess predictive accuracy of SAR models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
